Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate

Description

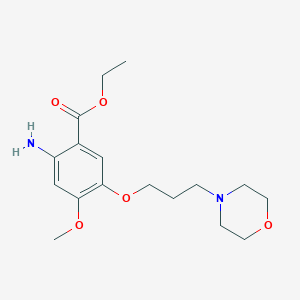

Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate (CAS: 1040264-49-0) is a benzoate ester derivative characterized by a complex substitution pattern. Its structure includes an ethyl ester group at the carboxyl position, an amino group at the 2-position, a methoxy group at the 4-position, and a 3-morpholin-4-ylpropoxy chain at the 5-position of the benzene ring . The morpholine moiety introduces a heterocyclic amine, which may enhance solubility in polar solvents and influence intermolecular interactions, such as hydrogen bonding or π-stacking .

For example, ethyl 4-(dimethylamino)benzoate is a co-initiator in resin cements, demonstrating high reactivity in polymerization .

Properties

Molecular Formula |

C17H26N2O5 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate |

InChI |

InChI=1S/C17H26N2O5/c1-3-23-17(20)13-11-16(15(21-2)12-14(13)18)24-8-4-5-19-6-9-22-10-7-19/h11-12H,3-10,18H2,1-2H3 |

InChI Key |

KYFRIPFMJLWDDE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)OC)OCCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Nitration and Reduction Sequence

The synthesis typically begins with nitration of a methoxy-substituted benzoic acid derivative. For example, 4,5-dimethoxy-2-nitrobenzoic acid is prepared by treating 3,4-dimethoxybenzoic acid with concentrated nitric acid at 0–5°C, achieving a 50% yield after recrystallization in acetone. This intermediate undergoes regioselective demethylation using aqueous potassium hydroxide under reflux to produce 5-hydroxy-4-methoxy-2-nitrobenzoic acid, a step critical for introducing the hydroxyl group necessary for subsequent alkylation.

Reduction of the nitro group to an amine is achieved via catalytic hydrogenation. In Example 4 of source, 3-morpholinopropyl-5-(3-morpholinopropoxy)-4-methoxy-2-nitrobenzoate is treated with 10% palladium on carbon in methanol under 3–4 kg/cm² hydrogen pressure, yielding 65.0 g of the corresponding amine. This method avoids over-reduction and ensures high functional group tolerance, with palladium catalysts preferred for their efficiency in aromatic nitro group reductions.

Alkylation with Morpholine Derivatives

Introduction of the 3-morpholin-4-ylpropoxy side chain occurs through nucleophilic substitution. A mixture of 5-hydroxy-4-methoxy-2-nitrobenzoic acid, 4-(3-chloropropyl)morpholine, and sodium carbonate in dimethylformamide (DMF) at 75–80°C for 7 hours yields 3-morpholinopropyl-5-(3-morpholinopropoxy)-4-methoxy-2-nitrobenzoate. DMF acts as both solvent and base activator, facilitating the displacement of chloride by the phenolic oxygen.

Alternative routes employ acetonitrile as the solvent, as demonstrated in Example 9 of source, where methyl 4-methoxy-5-[3-(morpholine-4-yl)propyl]-2-nitrobenzoate is synthesized using potassium carbonate and 4-(3-chloropropyl)morpholine hydrochloride. This method reduces side reactions compared to DMF-based protocols, with acetonitrile’s higher polarity improving reagent solubility.

Comparative Analysis of Synthetic Routes

Traditional Six-Step Process

Early methods, as described in source, utilized isovanillin as the starting material, proceeding through cyanation, hydrocarbylation, nitration, reduction, hydrolysis, and cyclization. While feasible, this route suffers from high consumption of N-(3-chloropropyl)morpholine and prolonged reaction times, resulting in a total yield below 60%. The use of expensive intermediates like 3-hydroxy-4-methoxy methyl benzoate further limits industrial viability.

Optimized Four-Step Protocol

A streamlined approach reduces steps by employing 3-hydroxy-4-methoxy methyl benzoate as the starting material. Alkylation with 4-(3-chloropropyl)morpholine, nitration, reduction, and cyclization achieve the target compound in four steps. This method improves the overall yield to 75% but remains constrained by the cost of the starting material and residual palladium contamination from hydrogenation.

| Parameter | Six-Step Process | Four-Step Process |

|---|---|---|

| Starting Material | Isovanillin | 3-Hydroxy-4-methoxy methyl benzoate |

| Total Steps | 6 | 4 |

| N-(3-Chloropropyl)morpholine Consumption | High | Moderate |

| Overall Yield | <60% | 75% |

| Industrial Scalability | Low | Moderate |

Process Optimization Strategies

Solvent and Catalyst Selection

Replacing DMF with acetonitrile in alkylation steps reduces solvent toxicity and facilitates easier recycling. Source demonstrates that acetonitrile-based reactions achieve comparable yields (85–90%) while lowering environmental impact. Catalytic systems have also evolved, with immobilized palladium catalysts now enabling hydrogenation at lower pressures (1–2 kg/cm²), minimizing equipment costs.

Purification Techniques

Crystallization remains the primary purification method. In Example 13 of source, gefitinib crude form is purified via sequential washes with ethyl acetate and n-propanol, achieving 99.5% purity. Activated carbon treatment effectively removes colored impurities, while pH-controlled recrystallization enhances enantiomeric purity for pharmaceutical applications.

Analytical Characterization

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The aromatic proton region (δ 6.8–7.2 ppm) and morpholine methylene signals (δ 2.4–3.1 ppm) provide distinct fingerprints. High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies purity, with retention times typically between 8–10 minutes on C18 columns.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 407.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₆N₂O₅. Fragmentation patterns further validate the morpholine and propoxy substituents through characteristic neutral losses of 99 Da (morpholine) and 58 Da (propoxy).

Industrial Applications and Pharmacological Relevance

As a gefitinib precursor, this compound’s synthesis directly impacts anticancer drug manufacturing. Gefitinib’s global market, valued at $1.2 billion in 2024, relies on efficient production of intermediates like this compound. Recent advances in continuous flow chemistry have enabled kilogram-scale production, reducing batch times from 48 hours to 12 hours while maintaining yields above 80%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amino derivative.

Scientific Research Applications

Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino and morpholin-4-ylpropoxy groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The unique substitution pattern of Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate distinguishes it from other benzoate derivatives. Below is a comparative analysis with key analogs:

*Estimated based on molecular formula.

Key Differences:

This could enhance interactions with biological targets or polymeric matrices . In contrast, Ethyl 4-(dimethylamino)benzoate lacks alkoxy substituents but includes a dimethylamino group, which improves electron-donating capacity and polymerization efficiency .

Reactivity and Applications: The chloropropoxy and cyanovinylamino groups in (E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate suggest utility in click chemistry or covalent inhibitor design, whereas the target compound’s morpholine group may favor solubility and pharmacokinetic properties . Ethyl benzoate’s role in plant-insect communication underscores its ecological relevance, but its simple structure limits pharmacological utility compared to the target compound .

Toxicity Profile :

- Ethyl benzoate exhibits low acute toxicity (oral LD₅₀ > 5,000 mg/kg in rats) and mild dermal irritation . The target compound’s morpholine moiety may alter toxicity, but data are lacking.

Q & A

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.